RepSox

描述

inhibits TGF-beta signaling; structure in first source appears to be incorrect

Structure

3D Structure

属性

IUPAC Name |

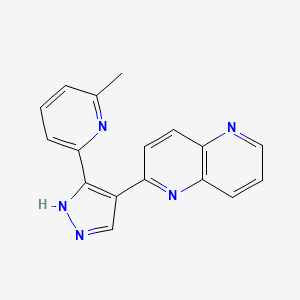

2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14/h2-10H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPKYPYHDKKRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=NC4=C(C=C3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332295 | |

| Record name | 2-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446859-33-2 | |

| Record name | 2-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RepSox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of RepSox: A Technical Guide to its Action as a TGF-β Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RepSox is a small molecule inhibitor that has garnered significant attention for its potent and selective inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its molecular targets, and its effects on downstream signaling cascades. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of stem cell biology, cancer research, and drug development.

Introduction

This compound, also known as E-616452 or SJN 2511, is a cell-permeable small molecule belonging to the 1,5-naphthyridine class.[1] It was initially identified in a screen for compounds that could replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs).[1][2] Its name is derived from its ability to "replace Sox2".[1] Subsequent research has elucidated that its primary mechanism of action is the potent and selective inhibition of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][3][4][5][6][7][8][9] This inhibitory activity has profound effects on various cellular processes, including cellular reprogramming, differentiation, proliferation, and apoptosis.[1][10][11][12]

Molecular Target and Mechanism of Inhibition

The primary molecular target of this compound is the TGF-β type I receptor (TGFβRI), or ALK5.[1][5][6][7] this compound functions as a competitive inhibitor of ATP binding to the kinase domain of ALK5.[1][3][8] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of ALK5, which is a critical step in the propagation of the TGF-β signal.[1][3][8][9] This inhibition occurs with high potency, as demonstrated by low nanomolar IC50 values in various assays.[3][4][5][6][7][8][9]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against ALK5 has been quantified in several in vitro and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Target | Species | IC50 Value | Reference |

| ALK5 Autophosphorylation | TGFβRI/ALK5 | - | 4 nM | [3][5][6][7][9] |

| ATP Binding to ALK5 | TGFβRI/ALK5 | - | 23 nM | [3][5][6][7] |

| TGF-β Induced Cellular Assay (PAI-1 Luciferase) | TGFβRI/ALK5 | Human (HepG2 cells) | 18 nM | [3][5][6] |

| Kinase Inhibition (Casein substrate) | ALK5 | Human | 0.181 µM | [3] |

| Cell Viability (96 h) | Osteosarcoma (HOS cells) | Human | 140 µM | [10][13][14] |

| Cell Viability (96 h) | Osteosarcoma (143B cells) | Human | 149.3 µM | [10][13][14] |

Impact on Downstream Signaling Pathways

The inhibition of ALK5 by this compound leads to the suppression of the canonical Smad-dependent signaling pathway. Upon ligand binding, ALK5 would typically phosphorylate the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This compound treatment effectively prevents this phosphorylation event.[10][11][12][13][15] The dephosphorylated R-Smads are unable to form a complex with the common-mediator Smad (Co-Smad), Smad4, and thus cannot translocate to the nucleus to regulate the transcription of target genes.

In some cellular contexts, such as in osteosarcoma cells, this compound has also been shown to inhibit the non-canonical JNK/Smad3 signaling pathway.[10][13][16] Furthermore, by inhibiting the TGF-β pathway, this compound can indirectly lead to the activation of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a role in cellular differentiation and reprogramming.[11][12][15]

Signaling Pathway Diagrams

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. stemcell.com [stemcell.com]

- 6. stemcell.com [stemcell.com]

- 7. This compound | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]

- 8. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF‑β1/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

RepSox: A Comprehensive Technical Guide to a Potent TGF-β Receptor 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RepSox, a small molecule inhibitor, has emerged as a critical tool in cellular reprogramming and directed differentiation. This technical guide provides an in-depth overview of this compound, focusing on its core function as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type 1 receptor, Activin Receptor-Like Kinase 5 (ALK5). This document details its mechanism of action, chemical properties, and diverse applications in stem cell biology and regenerative medicine. Quantitative data on its efficacy are presented in structured tables, and detailed experimental protocols for its use are provided. Furthermore, signaling pathways, experimental workflows, and the inhibitor's mechanism of action are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound, also known as E-616452 and SJN 2511, is a potent and selective, cell-permeable inhibitor of the TGF-β type I receptor ALK5.[1][2] It was initially identified in a screen for small molecules that could replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs) from somatic cells.[3][4] This discovery highlighted the crucial role of TGF-β signaling in maintaining the somatic state and its inhibition as a key step in cellular reprogramming. This compound has since become an invaluable chemical tool for researchers studying pluripotency, cellular differentiation, and tissue regeneration. Its ability to modulate the TGF-β pathway has led to its use in various protocols for generating iPSCs and directing the differentiation of pluripotent stem cells into various lineages, including neurons and pancreatic beta cells.[2][5]

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the kinase activity of the TGF-β type I receptor, ALK5.[5] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[6][7] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling molecules, Smad2 and Smad3.[7][8] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[7][9]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK5 kinase domain.[5] This prevents the autophosphorylation and activation of ALK5, thereby blocking the downstream phosphorylation of Smad2 and Smad3 and inhibiting the entire signaling cascade.[1][8] A key consequence of this inhibition in the context of cellular reprogramming is the induction of Nanog expression, a core pluripotency factor.[3][4]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | [5] |

| Synonyms | E-616452, SJN 2511, ALK5 Inhibitor II | [1] |

| CAS Number | 446859-33-2 | [5] |

| Molecular Formula | C₁₇H₁₃N₅ | [5] |

| Molecular Weight | 287.32 g/mol | [5] |

| Appearance | Yellow solid | [1] |

| Purity | ≥98% | [2][10] |

| Solubility | Soluble in DMSO | [1] |

Quantitative Data

The inhibitory activity of this compound against ALK5 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Assay Type | Target | IC50 Value (nM) | Reference |

| ALK5 Autophosphorylation | ALK5 | 4 | [1][2][11] |

| ATP Binding to ALK5 | ALK5 | 23 | [1][2][11] |

| TGF-β Cellular Assay (HepG2 cells) | TGF-β Signaling | 18 | [2] |

The effect of this compound on gene expression during cellular reprogramming is a critical aspect of its function. Inhibition of TGF-β signaling by this compound leads to the upregulation of key pluripotency-associated genes.

| Gene | Cell Type | Treatment Condition | Fold Change in Expression | Reference |

| Nanog | Partially reprogrammed mouse embryonic fibroblasts | This compound treatment for 24 hours | ~4-fold increase | [4] |

| Nanog | Partially reprogrammed mouse embryonic fibroblasts | This compound treatment for 48 hours | ~10-fold increase | [4] |

| L-Myc | Mouse embryonic fibroblasts | 3-day this compound pretreatment before reprogramming | 5-fold increase | [12] |

| Oct4 | Sheep adult fibroblasts | 15 µM this compound for 3 days | 4.5-fold increase | [8] |

Experimental Protocols

ALK5 Kinase Inhibition Assay (Autophosphorylation)

This protocol is adapted from a general procedure for assessing ALK5 autophosphorylation.[1]

Materials:

-

Recombinant human ALK5 kinase domain

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager system

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

In a microcentrifuge tube, combine the recombinant ALK5 enzyme (final concentration ~10 nM) with the desired concentration of this compound in the Kinase Assay Buffer.

-

Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the level of ALK5 autophosphorylation using a phosphorimager system.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Reprogramming of Mouse Embryonic Fibroblasts (MEFs) to iPSCs

This protocol describes the use of this compound to replace Sox2 in the reprogramming of MEFs.[3]

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Retroviruses encoding Oct4, Klf4, and c-Myc

-

This compound (stock solution in DMSO)

-

MEF culture medium (DMEM, 10% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol)

-

iPSC culture medium (e.g., KnockOut DMEM, 15% KSR, non-essential amino acids, L-glutamine, β-mercaptoethanol, LIF)

-

Matrigel-coated plates

Procedure:

-

Plate MEFs on gelatin-coated plates.

-

On the following day, infect the MEFs with retroviruses encoding Oct4, Klf4, and c-Myc.

-

After 24 hours, replace the viral supernatant with fresh MEF medium.

-

From day 3 post-transduction, culture the cells in iPSC medium supplemented with this compound (typically 1-10 µM).

-

Change the medium every other day, maintaining the this compound concentration.

-

Monitor the cultures for the emergence of iPSC-like colonies (typically around days 10-21).

-

Manually pick and expand the iPSC colonies on Matrigel-coated plates in iPSC medium without this compound.

-

Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-1) and differentiation potential.

Western Blotting for Phosphorylated Smad2/3

This protocol is to assess the inhibition of TGF-β signaling by this compound.[8]

Materials:

-

Cells of interest (e.g., fibroblasts, stem cells)

-

This compound

-

TGF-β1 ligand

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of this compound for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Smad2/3 and GAPDH as loading controls.

Applications in Research

This compound has a broad range of applications in biomedical research, primarily centered around its ability to manipulate cell fate.

-

Induced Pluripotent Stem Cell (iPSC) Generation: As highlighted, this compound can replace the requirement for the transcription factor Sox2, and in some cases c-Myc, in the generation of iPSCs from various somatic cell types.[3][4] This simplifies the reprogramming cocktail and reduces the number of genetic modifications required.

-

Directed Differentiation: By inhibiting TGF-β signaling, this compound can influence the differentiation of pluripotent stem cells. It has been used in protocols to generate various cell types, including:

-

Neurons: this compound, in combination with other small molecules, can promote the direct conversion of fibroblasts into neurons.[5]

-

Pancreatic Beta Cells: It is a component of chemical cocktails used to differentiate human pluripotent stem cells into functional, insulin-producing beta cells.[5]

-

Cardiomyocytes: Inhibition of the TGF-β pathway with molecules like this compound can enhance the efficiency of direct cardiac reprogramming.

-

-

Disease Modeling: iPSCs generated using this compound from patient-derived cells can be differentiated into disease-relevant cell types, providing powerful in vitro models for studying disease mechanisms and for drug screening.

-

Tissue Regeneration and Anti-Fibrosis: Given the central role of TGF-β in fibrosis, this compound is being investigated for its potential to inhibit fibrotic processes in various tissues.

Conclusion

This compound has established itself as an indispensable tool in the field of regenerative medicine and stem cell research. Its well-defined mechanism of action as a selective ALK5 inhibitor provides a reliable method for modulating the TGF-β signaling pathway. This technical guide has provided a comprehensive overview of this compound, from its fundamental chemical properties and mechanism to its practical applications, supported by quantitative data and detailed experimental protocols. The continued exploration of this compound and other small molecules that target key signaling pathways will undoubtedly lead to further advancements in our ability to control cell fate and develop novel therapeutic strategies.

References

- 1. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]

- 2. stemcell.com [stemcell.com]

- 3. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 12. apexbt.com [apexbt.com]

RepSox: A Technical Guide to its Role as a Potent ALK5 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RepSox, a small molecule compound, has emerged as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, most notably the Activin receptor-Like Kinase 5 (ALK5). Its ability to specifically block the kinase activity of ALK5 has made it an invaluable tool in stem cell research, cellular reprogramming, and investigations into diseases where TGF-β signaling is dysregulated, such as fibrosis and cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on cellular signaling pathways.

Introduction

This compound, with the chemical name 2-(3-(6-Methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, is a cell-permeable compound that functions as a selective ATP-competitive inhibitor of ALK5.[1] By preventing the autophosphorylation and subsequent activation of ALK5, this compound effectively blocks the canonical TGF-β signaling cascade.[2] This inhibitory action mimics the effect of replacing the transcription factor Sox2 in cellular reprogramming protocols, leading to the induction of Nanog expression.[2][3] Its high selectivity for ALK5 over other kinases makes it a precise tool for dissecting the roles of the TGF-β pathway in various biological processes.[4]

Mechanism of Action

The primary molecular target of this compound is the ALK5 kinase, a transmembrane serine/threonine kinase that acts as the type I receptor for TGF-β. The binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates the signal by phosphorylating downstream effector proteins, primarily Smad2 and Smad3.

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of ALK5.[2][5] This competitive inhibition prevents the autophosphorylation of ALK5, thereby blocking its activation and halting the downstream signaling cascade.[6][7] The inhibition of Smad2 and Smad3 phosphorylation is a key indicator of this compound activity.[8][9]

Quantitative Efficacy

The potency of this compound as an ALK5 inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and specificity for ALK5.

| Assay | Target | Cell Line/System | IC50 Value | Reference |

| ALK5 Autophosphorylation | TGF-β Type I Receptor (ALK5) | Cell-free | 4 nM | [4][6][7] |

| ATP Binding to ALK5 | TGF-β Type I Receptor (ALK5) | Cell-free | 23 nM | [5][6][10] |

| TGF-β Induced PAI-1 Luciferase Activity | TGF-β Signaling | HepG2 cells | 18 nM | [6][10] |

| ALK5 Kinase Activity | Human ALK5 | Sf9 insect cells | 0.181 µM | [6] |

| Selectivity over other kinases (p38 MAPK, JNK1, GSK3) | Various | Cell-free | > 16 µM | [4] |

Signaling Pathways

This compound primarily impacts the canonical TGF-β/Smad signaling pathway. However, its influence can extend to other interconnected cellular pathways.

Inhibition of the Canonical TGF-β/Smad Pathway

The canonical TGF-β pathway is initiated by ligand binding and receptor complex formation, leading to the phosphorylation of Smad2 and Smad3. These activated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression. This compound effectively blocks this pathway at its inception by inhibiting ALK5.

References

- 1. reprocell.com [reprocell.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF‑β1/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

Technical Guide: RepSox as a Small-Molecule Replacement for Sox2 in Cellular Reprogramming

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The generation of induced pluripotent stem cells (iPSCs) traditionally relies on the forced expression of four transcription factors: Oct4, Sox2, Klf4, and c-Myc. The use of integrating viral vectors and the oncogenic nature of c-Myc have raised safety concerns for clinical applications. This guide details the use of RepSox, a small molecule that functionally replaces the requirement for the key transcription factor Sox2, and often c-Myc, in cellular reprogramming protocols. We provide an in-depth look at its mechanism of action, detailed experimental protocols, and quantitative efficacy data, offering a comprehensive resource for implementing this advanced reprogramming technology.

Introduction to this compound

Cellular reprogramming to pluripotency is a cornerstone of regenerative medicine. However, the reliance on genetic modification, particularly with viral vectors, presents significant hurdles for therapeutic use. The small molecule this compound (also known as E-616452) was identified in a chemical screen for its ability to replace the transcription factor Sox2 in the reprogramming of mouse embryonic fibroblasts (MEFs).[1] Subsequent research has established it as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[2][3][4]

The use of this compound allows for the generation of bona fide iPSCs from fibroblasts transduced with only Oct4 and Klf4, completely replacing the need for both Sox2 and the oncogene c-Myc.[1][5] The resulting iPSCs are karyotypically normal, express endogenous pluripotency markers, and contribute to chimeric embryos, confirming their pluripotent state.[1] Critically, the reprogramming efficiency achieved with this compound is comparable to that of standard four-factor (OKSM) protocols, demonstrating that small-molecule replacement does not have to compromise efficiency.[1]

Mechanism of Action: Inhibiting TGF-β to Induce Nanog

This compound does not function by directly activating the endogenous Sox2 gene. Instead, its mechanism is centered on the inhibition of the TGF-β signaling pathway, which acts as a barrier to reprogramming.

-

Targeting ALK5: this compound is a potent and selective ATP-competitive inhibitor of the TGF-β receptor 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4][6]

-

Blocking Smad Phosphorylation: In the canonical TGF-β pathway, ligand binding causes the type II receptor to recruit and phosphorylate the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. By inhibiting ALK5, this compound effectively blocks this phosphorylation event.[7]

-

Inducing Nanog Expression: The inhibition of the TGF-β/Smad pathway relieves its repressive effect on the pluripotency network. This leads to a rapid and sustained upregulation of the core pluripotency factor, Nanog.[1][8] In this compound-responsive cells, Nanog expression can increase four-fold within 24 hours and ten-fold within 48 hours.[1]

-

Functional Replacement of Sox2: It is this robust induction of Nanog that functionally compensates for the absence of exogenous Sox2.[1] Experiments have shown that shRNA-mediated knockdown of Nanog reduces the efficiency of this compound-mediated reprogramming by as much as 50-fold, confirming its critical role.[1]

The diagram below illustrates this signaling cascade.

Quantitative Data on this compound Activity and Efficacy

The effectiveness of this compound has been quantified in various assays, from enzymatic inhibition to cellular reprogramming efficiency.

| Parameter | Value | Context | Source(s) |

| ALK5 Inhibition (IC₅₀) | 4 nM | ALK5 autophosphorylation (cell-free) | [2][3][4] |

| 18 nM | TGF-β induced cellular activity (HepG2) | [2][3] | |

| 23 nM | ATP binding to ALK5 (cell-free) | [2][3] | |

| Reprogramming Efficiency | ~20-fold increase | Number of iPSC colonies generated with OKM + this compound vs. OKM alone. | [8] |

| Up to 33% | Percentage of Oct4::GFP+ colonies from partially reprogrammed cell lines. | ||

| Comparable to Sox2 | Reprogramming efficiency of OKM + this compound vs. OKSM. | [1] | |

| Gene Expression | 4-fold increase | Nanog mRNA levels after 24h of this compound treatment in responsive cells. | [1] |

| 10-fold increase | Nanog mRNA levels after 48h of this compound treatment in responsive cells. | [1] | |

| Mechanism Validation | 50-fold decrease | Reduction in reprogramming efficiency when Nanog is knocked down. | [1] |

Experimental Protocols

The following is a generalized protocol for reprogramming Mouse Embryonic Fibroblasts (MEFs) using Oct4, Klf4, c-Myc (OKM), and this compound, based on published methods.

Materials and Reagents

-

Cells: Early passage (P2-P3) MEFs carrying an Oct4-GFP reporter.

-

Retroviruses: High-titer pMXs-based retroviruses for mouse Oct4, Klf4, and c-Myc.

-

This compound Stock: this compound powder dissolved in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C.

-

MEF Medium: DMEM, 10% FBS, 1x Penicillin/Streptomycin, 1x Non-Essential Amino Acids, 2mM L-Glutamine.

-

mES Medium: KnockOut DMEM, 15% KnockOut Serum Replacement (KSR), 1 mM L-glutamine, 0.1 mM NEAA, 0.1 mM β-mercaptoethanol, 1000 U/ml LIF.

Experimental Workflow Diagram

Step-by-Step Methodology

-

Day -2: Cell Plating: Plate MEFs at a density of 2.5 x 10⁵ cells per well of a 6-well plate in MEF medium.

-

Day -1: Retroviral Transduction: Infect MEFs with high-titer retroviruses for Oct4, Klf4, and c-Myc. Polybrene (4-8 µg/mL) can be added to enhance infection efficiency.

-

Day 0: Re-plating: Two days post-infection, trypsinize the cells and plate them onto a 10 cm dish containing mitotically inactivated feeder MEFs. Plate approximately 7,500 transduced cells per dish.

-

Day 1: Media Switch: Change the medium to mES Medium. Continue to change the medium every 1-2 days.

-

Day 7-12: this compound Application: Begin treatment with this compound. The optimal window to start treatment is typically between days 7 and 12 post-transduction, as this compound acts on partially reprogrammed intermediates.

-

Add this compound from the 10 mM DMSO stock to the mES medium to a final concentration of 1-10 µM .

-

A short pulse of 24-72 hours can be sufficient, though continuous treatment until colony picking is also effective.

-

-

Day 14-24: Monitoring: Monitor the plates for the emergence of Oct4-GFP positive colonies, which typically appear compact with well-defined borders.

-

Day 21+: Colony Picking and Expansion: Once colonies are large enough, manually pick them, dissociate them gently (e.g., with trypsin), and plate them onto new feeder layers in mES medium to establish stable iPSC lines.

-

iPSC Characterization: Expanded clones should be validated as bona fide iPSCs through alkaline phosphatase staining, karyotyping, and analysis of endogenous pluripotency gene expression (e.g., Oct4, Sox2, Nanog).

Summary and Conclusion

This compound represents a significant advancement in chemical-assisted cellular reprogramming. By specifically inhibiting the ALK5 kinase in the TGF-β pathway, it induces Nanog expression and reliably replaces the need for transgenic Sox2. This enables safer and more efficient iPSC generation protocols, particularly when combined with the omission of c-Myc. The detailed mechanism and robust quantitative data supporting its use make this compound an invaluable tool for researchers in stem cell biology and drug development, paving the way for safer, transgene-free approaches to regenerative medicine.

References

- 1. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. stemcell.com [stemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (ALK5 Inhibitor II) | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]

- 7. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small-molecule inhibitor of tgf-Beta signaling replaces sox2 in reprogramming by inducing nanog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Induction of Pluripotency: A Technical Guide to RepSox

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine and disease modeling. While the ectopic expression of the four "Yamanaka factors" (Oct4, Sox2, Klf4, and c-Myc) is the canonical method for inducing pluripotency, the use of viral vectors and oncogenes raises safety concerns for clinical applications. Small molecules that can replace or enhance the activity of these transcription factors offer a promising alternative. This technical guide provides an in-depth analysis of RepSox, a small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, and its role in inducing pluripotency. We will explore its mechanism of action, provide detailed experimental protocols, present quantitative data on its efficacy, and visualize the core concepts through signaling pathway and workflow diagrams.

The Core Mechanism of this compound in Pluripotency Induction

This compound, also known as ALK5 inhibitor II, is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] Its primary mechanism in inducing pluripotency lies in its ability to replace the requirement for the transcription factor Sox2 in cellular reprogramming.[4][5] This is achieved through the inhibition of the TGF-β signaling pathway, which in turn leads to the sustained expression of the core pluripotency factor, Nanog.[4][5]

Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in maintaining the mesenchymal phenotype of somatic cells like fibroblasts. By inhibiting ALK5, this compound prevents the phosphorylation of the downstream signaling molecules Smad2 and Smad3.[6][7] This blockade of the canonical TGF-β pathway is a critical initiating event in the reprogramming process. The IC50 of this compound for ALK5 autophosphorylation is approximately 4 nM, highlighting its high potency.[8][9]

Upregulation of the Pluripotency Factor Nanog

A key consequence of TGF-β pathway inhibition by this compound is the significant upregulation of Nanog expression.[4][5] Studies have shown that Nanog transcription can increase by as much as 4-fold within 24 hours and 10-fold within 48 hours of this compound treatment.[4] The induction of Nanog is essential for reprogramming in the absence of Sox2, as demonstrated by experiments where Nanog knockdown drastically reduces reprogramming efficiency.[5]

Promotion of Mesenchymal-to-Epithelial Transition (MET)

The conversion of mesenchymal cells, such as fibroblasts, into epithelial-like cells is a critical early step in iPSC formation. The inhibition of the TGF-β pathway by this compound facilitates this mesenchymal-to-epithelial transition (MET), thereby overcoming a major barrier to reprogramming.[6][8]

Replacement of Other Reprogramming Factors

In addition to replacing Sox2, this compound has been demonstrated to effectively replace the oncogene c-Myc in reprogramming cocktails, further enhancing the safety profile of iPSC generation.[5][6] When used in combination with just Oct4 and Klf4, this compound can drive the formation of pluripotent colonies.[5]

Quantitative Data on this compound-Mediated Reprogramming

The efficacy of this compound in inducing pluripotency has been quantified in several studies. The following tables summarize key findings on its impact on gene expression and reprogramming efficiency.

| Parameter | Condition | Result | Reference |

| Nanog Transcription | This compound treatment of partially reprogrammed cells | 4-fold increase in 24 hours | [4] |

| 10-fold increase in 48 hours | [4] | ||

| Oct4 Expression | This compound treatment of sheep fibroblasts | 4.5-fold increase | [2] |

| L-Myc Expression | This compound treatment of sheep fibroblasts | 5.0-fold increase | [2] |

| Reprogramming Efficiency | This compound replacing c-Myc (with Oct4, Klf4, Sox2) | 20-fold increase in Oct4::GFP+ colonies | [4] |

| Nanog knockdown in this compound-responsive cells | 50-fold lower reprogramming efficiency | [5] | |

| This compound treatment of partially reprogrammed cells | Up to 33% of colonies become Oct4::GFP+ | [1] | |

| Potency (IC50) | ALK5 autophosphorylation | 4 nM | [8][9] |

| ATP binding to ALK5 | 23 nM | [8] |

Table 1: Quantitative analysis of this compound's effect on gene expression, reprogramming efficiency, and its biochemical potency.

Experimental Protocols for this compound-Mediated Pluripotency Induction

The successful use of this compound in reprogramming experiments is highly dependent on the experimental context, including the cell type, the other reprogramming factors used, and the timing of treatment. Below are detailed methodologies for key experiments.

Reprogramming of Mouse Embryonic Fibroblasts (MEFs) with this compound Replacing Sox2

This protocol is adapted from studies demonstrating the replacement of Sox2 with this compound.

Materials:

-

Oct4::GFP MEFs (or other somatic cells)

-

Retroviral vectors for Oct4, Klf4, and c-Myc

-

This compound (e.g., from STEMCELL Technologies, Cat. No. 73792)

-

iPSC culture medium (e.g., KnockOut DMEM supplemented with 20% KnockOut Serum Replacement, GlutaMAX, NEAA, 2-mercaptoethanol, and LIF)

-

Valproic Acid (VPA, optional, enhances efficiency)

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Plating: Plate MEFs at a density of 7,500 cells per well of a 6-well plate.

-

Viral Transduction: On the following day, transduce the MEFs with retroviruses expressing Oct4, Klf4, and c-Myc.

-

Initial Culture: Culture the transduced cells in standard fibroblast medium.

-

This compound Treatment: The timing of this compound addition is critical. It is most effective on partially reprogrammed intermediates.

-

Optimal Timing: Begin this compound treatment between day 7 and day 12 post-transduction.[4]

-

Concentration: Add this compound to the iPSC culture medium at a final concentration of 2 µM to 25 µM.[4][10][11] A concentration of 25 µM has been shown to be effective.[4]

-

Duration: Continuous treatment is generally recommended until iPSC colonies are ready for picking. A 9-day treatment from days 4-13 has been shown to be effective.[4] Even a one-day treatment can be sufficient to replace Sox2.[5][8]

-

-

Medium Changes: Change the medium every 1-2 days with fresh iPSC medium containing this compound.

-

Colony Monitoring: Monitor the plates for the emergence of iPSC-like colonies, which typically appear around days 14-21. For Oct4::GFP MEFs, colonies will become GFP-positive.

-

Colony Picking and Expansion: Once colonies are large enough, manually pick them and expand them in separate wells for further characterization.

Assessment of Pluripotency:

-

Morphology: Genuine iPSCs will form compact, round colonies with well-defined borders.

-

Marker Expression: Perform immunocytochemistry or flow cytometry for pluripotency markers such as SSEA-1 (for mouse), Nanog, and endogenous Oct4 and Sox2.

-

Alkaline Phosphatase Staining: iPSCs exhibit high levels of alkaline phosphatase activity.

-

Teratoma Formation: Inject the iPSCs into immunocompromised mice to assess their ability to form teratomas containing tissues from all three germ layers.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of this compound Action

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. stemcell.com [stemcell.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Single-cell qPCR demonstrates that this compound treatment changes cell fate from endoderm to neuroectoderm and disrupts epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

RepSox and its Effect on Nanog Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RepSox, a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5), has emerged as a critical tool in cellular reprogramming and stem cell research. Its ability to modulate cell fate by influencing the expression of key pluripotency factors, most notably Nanog, has garnered significant interest. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its quantitative effects on Nanog expression, and detailed experimental protocols for its application.

Mechanism of Action: Inhibition of the TGF-β Pathway

This compound exerts its biological effects by selectively inhibiting the kinase activity of ALK5.[1][2] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), Smad4, and translocate to the nucleus to regulate the transcription of target genes.

This compound, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3.[3][4] This disruption of the canonical TGF-β signaling cascade leads to altered gene expression, including the upregulation of the core pluripotency transcription factor, Nanog.[5][6] This mechanism is particularly relevant in the context of induced pluripotent stem cell (iPSC) generation, where this compound can functionally replace the requirement for the transcription factor Sox2 by inducing Nanog expression.[5][6]

Quantitative Data on Nanog Expression

The treatment of cells with this compound leads to a significant and time-dependent increase in Nanog mRNA expression. The following tables summarize the available quantitative data.

Table 1: Time-Course of this compound-Induced Nanog Expression in Mouse Embryonic Fibroblasts (MEFs)

| Treatment Duration | Fold Increase in Nanog mRNA (relative to untreated control) |

| 24 hours | 4-fold |

| 48 hours | 10-fold |

Data synthesized from studies on MEFs undergoing reprogramming.[5]

Table 2: Dose-Dependent Activity of this compound

| Parameter | Concentration |

| IC₅₀ for ALK5 autophosphorylation | 4 nM |

| IC₅₀ for ALK5 binding | 23 nM |

| Effective concentration for Nanog induction in reprogramming | 1-10 µM |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the target's activity.

Experimental Protocols

This compound-Mediated Enhancement of iPSC Generation from Mouse Embryonic Fibroblasts (MEFs)

This protocol outlines the use of this compound to enhance the efficiency of iPSC generation from MEFs transduced with the "Yamanaka factors" (Oct4, Sox2, Klf4, and c-Myc), with this compound replacing the need for Sox2.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

DMEM (high glucose) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM 2-mercaptoethanol (MEF medium)

-

Retroviruses for Oct4, Klf4, and c-Myc

-

Polybrene

-

This compound (dissolved in DMSO)

-

Mouse Embryonic Stem Cell (mESC) medium: DMEM, 15% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, 0.1 mM 2-mercaptoethanol, 1000 U/mL Leukemia Inhibitory Factor (LIF)

-

Gelatin-coated plates

-

Mitomycin-C treated feeder MEFs

Procedure:

-

Day -2: Plate MEFs on gelatin-coated 6-well plates at a density of 2 x 10⁵ cells per well in MEF medium.

-

Day -1: Infect MEFs with retroviruses for Oct4, Klf4, and c-Myc in the presence of 8 µg/mL Polybrene.

-

Day 0: Replace the viral-containing medium with fresh MEF medium.

-

Day 1: Replace the medium with mESC medium supplemented with this compound at a final concentration of 1 µM.

-

Days 3-14: Change the mESC medium with fresh this compound every other day.

-

Days 14-21: Monitor for the appearance of iPSC colonies. Colonies can be picked and expanded on mitomycin-C treated feeder MEFs.

Quantification of Nanog mRNA Expression by RT-qPCR

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for mouse Nanog and a housekeeping gene (e.g., Gapdh)

Primer Sequences (Mouse):

-

Nanog Forward: 5'-AGGGTCTGCTACTGAGATGCTCTG-3'[7]

-

Nanog Reverse: 5'-CAACCACTGGTTTTTCTGCCACCG-3'[7]

-

Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

Procedure:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers for Nanog and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of Nanog using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.

Analysis of Smad2/3 Phosphorylation by Western Blot

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2/3 (Ser465/467 for Smad2, Ser423/425 for Smad3) and anti-total Smad2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse this compound-treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Smad2/3 to total Smad2/3.

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits ALK5, preventing Smad2/3 phosphorylation and upregulating Nanog.

Caption: Workflow for iPSC generation using this compound and subsequent analysis.

References

- 1. Protocol for Generating Mouse Induced Pluripotent Stem Cells by Lentiviral Transduction - Creative Biogene [creative-biogene.com]

- 2. Fast and Efficient Mouse Pluripotency Reprogramming Using a Chemically-Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGFβ Family Signaling Pathways in Pluripotent and Teratocarcinoma Stem Cells’ Fate Decisions: Balancing Between Self-Renewal, Differentiation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tgfβ signal inhibition cooperates in the induction of iPSCs and replaces Sox2 and cMyc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 7. takarabio.com [takarabio.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of RepSox

Introduction

RepSox is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5), also known as TGFβR1.[1][2] It functions as an ATP-competitive inhibitor, preventing the autophosphorylation and activation of ALK5, thereby blocking the initiation of the TGF-β signaling cascade.[1][3] Originally identified in a high-content chemical screen for molecules that could replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs), this compound has become an invaluable tool in stem cell research, developmental biology, and cancer therapeutics.[1][4] This guide provides a detailed examination of the downstream signaling pathways modulated by this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the molecular interactions and workflows.

Core Mechanism of Action: Inhibition of ALK5

The primary molecular target of this compound is the kinase domain of ALK5. In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TGFβR-II) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then propagates the signal by phosphorylating downstream effector proteins. This compound selectively binds to the ATP-binding pocket of ALK5, preventing this crucial phosphorylation step and effectively halting the signaling cascade at its origin.[1][3]

Downstream Signaling Pathways Modulated by this compound

The Canonical Smad2/3 Pathway

The most well-characterized downstream effect of this compound is the potent inhibition of the canonical Smad2/3 signaling pathway. Upon activation, ALK5 phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. By inhibiting ALK5, this compound prevents this phosphorylation event.[4][5] As a result, Smad2/3 cannot form a complex with the common-mediator Smad (co-Smad), Smad4. This heterotrimeric Smad complex is essential for nuclear translocation and the regulation of target gene transcription. Consequently, this compound treatment leads to a significant reduction in the nuclear accumulation of phosphorylated Smad2/3 and the subsequent alteration of TGF-β-responsive gene expression.[4][5][6] This blockade is fundamental to many of this compound's biological effects, including the inhibition of epithelial-mesenchymal transition (EMT) and the suppression of fibrosis.[5][6]

Non-Canonical (Non-Smad) Pathways

Beyond the canonical Smad pathway, TGF-β receptors can activate several non-canonical signaling routes, including MAPK pathways (ERK, JNK, p38). Research has shown that this compound can also modulate these pathways. Specifically, in osteosarcoma cells, this compound has been demonstrated to suppress the JNK/Smad3 signaling pathway, leading to reduced proliferation and epithelial-mesenchymal transition (EMT).[6][7] This inhibition is characterized by a decrease in the phosphorylation of JNK and Smad3, while the phosphorylation of p38 and ERK remains largely unaffected.[6][8] This suggests a degree of specificity in the non-canonical pathways targeted by ALK5 inhibition.

Crosstalk with BMP and Pluripotency Pathways

Inhibition of the TGF-β/ALK5 pathway by this compound can lead to the activation of opposing or distinct signaling cascades.

-

BMP Pathway Activation: The Bone Morphogenetic Protein (BMP) pathway, another branch of the TGF-β superfamily, is often reciprocally regulated. This compound treatment has been shown to activate the BMP pathway, evidenced by increased phosphorylation of Smad1 and elevated expression of BMP3.[5][9][10] This crosstalk may occur through the competition for the shared co-mediator Smad4 or other regulatory mechanisms, contributing to this compound's effects on cell differentiation, such as adipogenesis.[5]

-

Induction of Pluripotency Factors: this compound's ability to replace Sox2 in iPSC reprogramming is a key finding.[1] The mechanism involves the induction of the core pluripotency factor Nanog.[4][11] Within 48 hours of treatment, this compound can cause a tenfold increase in Nanog transcription.[4] This bypasses the need for exogenous Sox2 expression, highlighting a critical link between the suppression of TGF-β signaling and the activation of the endogenous pluripotency network. In some cellular contexts, this compound also increases the expression of Oct4 and L-Myc.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified in various assays, providing crucial data for experimental design.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Assay Type | Target/Cell Line | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| ALK5 Autophosphorylation | Purified Enzyme | 4 nM | [12][13] |

| ALK5 Binding Assay | HepG2 Cells | 23 nM | [12][13][14] |

| TGF-β Cellular Assay | HepG2 Cells | 18 nM | [12][13] |

| Cell Proliferation (96h) | HOS Osteosarcoma Cells | 140 µM | [6][15] |

| Cell Proliferation (96h) | 143B Osteosarcoma Cells | 149.3 µM |[6][15] |

Table 2: this compound-Induced Changes in Gene/Protein Expression

| Target Molecule | Cellular Context | Change | Treatment Conditions | Reference(s) |

|---|---|---|---|---|

| p-Smad3 | Partially Reprogrammed Cells | Almost complete elimination | 25 µM this compound | [4] |

| Smad2 / Smad3 | Sheep Fibroblasts | 0.06-0.29 / 0.08-0.25-fold of control | 15 µM this compound for 3 days | [5] |

| Nanog Transcription | Partially Reprogrammed Cells | 4-fold increase | 24 hours | [4] |

| Nanog Transcription | Partially Reprogrammed Cells | 10-fold increase | 48 hours | [4] |

| p-JNK / p-Smad3 | Osteosarcoma Cells | Significant inhibition | 50-200 µM this compound | [6][8] |

| p-ERK / p-p38 | Osteosarcoma Cells | No significant change | 50-200 µM this compound |[6][8] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate this compound's effects.

In Vitro ALK5 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK5.

-

Enzyme Source: The kinase domain of ALK5 is expressed (e.g., in a baculovirus/Sf9 cell system) and purified via affinity chromatography.[16]

-

Reaction Buffer: A typical buffer includes Tris, NaCl, MgCl₂, MnCl₂, and DTT.[16]

-

Procedure:

-

Purified ALK5 enzyme (e.g., 10 nM) is incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a short pre-incubation period (e.g., 10 minutes at 37°C).[16]

-

The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

The reaction is allowed to proceed for a defined time and then stopped.

-

The extent of ALK5 autophosphorylation is quantified, typically by SDS-PAGE followed by autoradiography or by using phosphorylation-specific antibodies in an ELISA format.

-

IC₅₀ values are calculated from the dose-response curve.

-

Western Blotting for Smad Phosphorylation

This is the most common method to confirm this compound's activity in a cellular context.

-

Cell Culture and Treatment: Cells of interest (e.g., fibroblasts, cancer cell lines) are cultured to ~70-80% confluency. The cells are then serum-starved for several hours before being treated with the desired concentration of this compound (e.g., 10-25 µM) for a specified duration (e.g., 1-2 hours). TGF-β ligand is often added to stimulate the pathway in control groups.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

-

Quantification and Loading: Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are loaded onto an SDS-PAGE gel.

-

Immunoblotting: After transfer to a membrane (PVDF or nitrocellulose), the blot is probed with primary antibodies specific for phosphorylated Smad2 (p-Smad2) or phosphorylated Smad3 (p-Smad3). The membrane is subsequently stripped and re-probed with antibodies for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

Detection: Signal is detected using HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate.

General Experimental Workflow

The investigation of this compound's biological effects typically follows a structured workflow, from initial cell treatment to downstream functional analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Stemolecule ALK5 Inhibitor (this compound) | Stemgent REPROCELL [store.reprocell.com]

- 3. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. stemcell.com [stemcell.com]

- 14. apexbt.com [apexbt.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound (ALK5 Inhibitor II) | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]

RepSox: A Technical Guide to its Applications in Stem Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RepSox, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, has emerged as a critical tool in stem cell biology.[1][2][3] Its ability to modulate the TGF-β signaling pathway has profound implications for cellular reprogramming, directed differentiation, and the maintenance of pluripotency. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound exerts its effects by selectively inhibiting the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2][3] This inhibition prevents the autophosphorylation of ALK5, thereby blocking the downstream signaling cascade.[3][4] In the canonical TGF-β pathway, the binding of ligands such as TGF-βs, Activins, or Nodals to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor (TGFβRI/ALK5). Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By inhibiting ALK5, this compound effectively blocks the phosphorylation of SMAD2/3, preventing the nuclear translocation of the SMAD complex and subsequent gene transcription.[5] This blockade of TGF-β signaling is instrumental in overcoming cellular barriers to reprogramming and directing cell fate decisions.[5][6]

References

- 1. youtube.com [youtube.com]

- 2. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stemcell.com [stemcell.com]

- 5. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

RepSox: A Comprehensive Technical Guide to its Application in TGF-β Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RepSox is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). Its ability to modulate the TGF-β signaling pathway has made it an invaluable tool in a wide range of research areas, including stem cell biology, developmental biology, and cancer research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying TGF-β signaling.

Chemical and Physical Properties

This compound, with the chemical name 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, is a cell-permeable compound that acts as an ATP-competitive inhibitor of ALK5.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₃N₅ | [3] |

| Molecular Weight | 287.32 g/mol | [3] |

| CAS Number | 446859-33-2 | [3] |

| Appearance | Yellow solid | [4] |

| Purity | ≥98% | [5][6] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM) | [1][7] |

| Storage | Store powder at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for several months. | [8][9] |

Mechanism of Action: Inhibiting the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a critical role in regulating numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[10][11] The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI/ALK5). This phosphorylation activates ALK5, which in turn phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[10][12]

This compound selectively inhibits the kinase activity of ALK5 by competing with ATP for its binding site.[1] This prevents the autophosphorylation of ALK5 and the subsequent phosphorylation of SMAD2 and SMAD3, effectively blocking the canonical TGF-β signaling cascade.[13]

Caption: Canonical TGF-β Signaling Pathway.

Caption: Mechanism of this compound Inhibition.

Quantitative Data

This compound exhibits high potency and selectivity for ALK5. The following table summarizes key quantitative data for this compound.

| Parameter | Cell Line/System | Value | Reference(s) |

| IC₅₀ (ALK5 autophosphorylation) | Cell-free assay | 4 nM | [1][2][14] |

| IC₅₀ (ATP binding to ALK5) | Cell-free assay | 23 nM | [1][14] |

| IC₅₀ (TGF-β cellular assay) | HepG2 cells | 18 nM | [5] |

| IC₅₀ (vs. p38 MAPK, JNK1, GSK3) | Cell-free assays | > 16 µM | [1][5] |

| IC₅₀ (Cell Viability at 96h) | HOS (osteosarcoma) | 140 µM | [15][16] |

| IC₅₀ (Cell Viability at 96h) | 143B (osteosarcoma) | 149.3 µM | [15][16] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 348 µL of DMSO.[4]

-

Gently warm the solution to 37°C for 2-5 minutes if precipitation is observed.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to several months.[8]

Protocol 1: Generation of Induced Pluripotent Stem Cells (iPSCs) from Mouse Embryonic Fibroblasts (MEFs) with this compound Replacing Sox2

This protocol describes the generation of iPSCs from MEFs using lentiviral transduction of Oct4, Klf4, and c-Myc, with this compound chemically replacing the need for Sox2 transduction.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Lentiviral vectors for Oct4, Klf4, and c-Myc

-

MEF medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM 2-mercaptoethanol

-

iPSC medium: KnockOut DMEM supplemented with 15% KnockOut Serum Replacement, 1% GlutaMAX, 1% Non-Essential Amino Acids, 0.1 mM 2-mercaptoethanol, and 1000 U/mL LIF

-

This compound (10 mM stock in DMSO)

-

Polybrene

-

Gelatin-coated culture dishes

Procedure:

-

Day -2: MEF Plating: Plate MEFs onto gelatin-coated 6-well plates at a density of 2 x 10⁵ cells per well in MEF medium.

-

Day -1: Lentiviral Transduction: Replace the medium with fresh MEF medium containing polybrene (final concentration 4-8 µg/mL). Add the lentiviruses for Oct4, Klf4, and c-Myc to the cells. Incubate overnight.

-

Day 0: Start of Reprogramming: Replace the virus-containing medium with fresh iPSC medium.

-

Day 1 onwards: this compound Treatment: Add this compound to the iPSC medium to a final concentration of 10 µM. Change the medium every other day with fresh iPSC medium containing this compound.

-

Day 14-21: iPSC Colony Formation: Monitor the plates for the emergence of iPSC colonies, which typically appear around day 14-21.[17] iPSC colonies will have a distinct morphology, being compact with well-defined borders.

-

Day 21 onwards: Colony Picking and Expansion: Once colonies are large enough, they can be manually picked and transferred to new gelatin-coated plates with fresh iPSC medium for expansion.

Caption: iPSC Generation Workflow with this compound.

Protocol 2: Direct Conversion of Human Fibroblasts into Neurons

This protocol outlines a method for the direct chemical conversion of human fibroblasts into functional neurons using a cocktail of small molecules that includes this compound.[13]

Materials:

-

Human dermal fibroblasts

-

Fibroblast medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Neuronal Induction Medium (NIM): Neurobasal medium supplemented with N2 and B27 supplements, and a cocktail of small molecules including CHIR99021 (3 µM), LDN193189 (0.5 µM), this compound (1 µM), Forskolin (10 µM), and Y-27632 (10 µM).

-

Poly-L-ornithine and Laminin coated culture dishes

Procedure:

-

Day -1: Fibroblast Plating: Plate human fibroblasts onto poly-L-ornithine and laminin-coated plates at a density of 5 x 10⁴ cells/cm² in fibroblast medium.

-

Day 0: Induction of Conversion: Replace the fibroblast medium with Neuronal Induction Medium (NIM).

-

Day 2-14: Neuronal Maturation: Change the NIM every 2-3 days. Monitor the cells for morphological changes, such as the appearance of bipolar or multipolar neuron-like cells.

-

Day 14 onwards: Characterization: After 2-3 weeks of induction, the cells can be characterized for the expression of neuronal markers (e.g., β-III tubulin, MAP2) by immunocytochemistry and for functional properties by electrophysiology.

Protocol 3: Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

Materials:

-

Cells responsive to TGF-β (e.g., HaCaT, HepG2)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMAD2/3 to total SMAD2/3 and the loading control.

Conclusion

This compound is a powerful and versatile tool for researchers studying the TGF-β signaling pathway. Its high potency and selectivity for ALK5 allow for precise inhibition of the canonical TGF-β cascade, enabling the elucidation of its role in a multitude of biological processes. The protocols provided in this guide offer a starting point for utilizing this compound in key applications such as cellular reprogramming and directed differentiation. As research in these fields continues to advance, the utility of this compound as a critical research reagent is certain to expand.

References

- 1. Media formulation influences chemical effects on neuronal growth and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Conversion of Human Fibroblasts to Induced Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. 诱导多能干细胞重编程实验方案 [sigmaaldrich.com]

- 5. Neuronal transdifferentiation from human primary adult fibroblasts [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neural Stem Cell Media & Reagent Bundle - Enriched Cortical Neuron Differentiation | ax0105 [axolbio.com]

- 9. apexbt.com [apexbt.com]

- 10. Generating iPS Cells from MEFS through Forced Expression of Sox-2, Oct-4, c-Myc, and Klf4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Direct Conversion of Human Fibroblasts to Induced Neurons | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Differentiating Neural Stem Cells into Neurons and Glial Cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

RepSox: A Technical Guide to Inducing Brown Adipogenesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of RepSox, a potent small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, in the induction of brown adipogenesis. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to support researchers in utilizing this compound for studies in metabolic disease and obesity.

Introduction to this compound and Brown Adipogenesis

Brown adipose tissue (BAT) is a specialized form of fat that dissipates energy as heat through the process of non-shivering thermogenesis, primarily mediated by Uncoupling Protein 1 (UCP1).[1][2] Unlike white adipose tissue (WAT) which stores energy, BAT's thermogenic capacity makes it a promising therapeutic target for combating obesity and related metabolic disorders.[1][2] The induction of brown adipocytes from precursor cells or the "browning" of white adipocytes are key areas of research.

This compound has emerged as a valuable tool in this field. It is a selective, ATP-competitive inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][3][4] By inhibiting ALK5, this compound effectively blocks the canonical TGF-β/SMAD signaling pathway, which has been shown to be a negative regulator of brown adipogenesis.[1][5] This guide will delve into the practical aspects of using this compound to drive the differentiation of various cell types into brown adipocytes.

Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway plays a crucial role in regulating various cellular processes, including differentiation. In the context of adipogenesis, activation of this pathway generally inhibits the formation of brown adipocytes.[5][6] this compound exerts its pro-adipogenic effects by disrupting this inhibitory signal.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes, ultimately suppressing the expression of key brown adipogenic factors.[6][7][8]